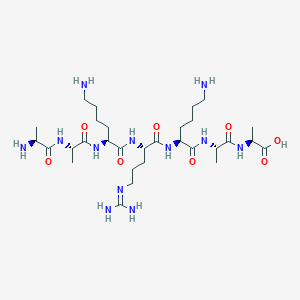![molecular formula C14H26O4 B12516316 4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 679423-42-8](/img/structure/B12516316.png)
4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are cyclic organic compounds containing a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of glycerol carbonate with 2-propylheptyl alcohol. The reaction is carried out under basic conditions, often using potassium carbonate as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with different nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dioxolane derivatives, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and stability.
Industry: It is used in the production of polymers, resins, and as a plasticizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of 4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-1,3-dioxolan-2-one: Known for its use as a solvent and intermediate in organic synthesis.
4-Methyl-1,3-dioxolan-2-one: Used as a plasticizer and solvent in various industrial applications.
4-Vinyl-1,3-dioxolan-2-one: Employed in the synthesis of functional polymers and as a monomer in polymerization reactions.
Uniqueness
4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
679423-42-8 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-(2-propylheptoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H26O4/c1-3-5-6-8-12(7-4-2)9-16-10-13-11-17-14(15)18-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
LSUOZMORMLDRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)COCC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
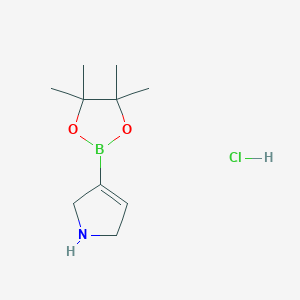
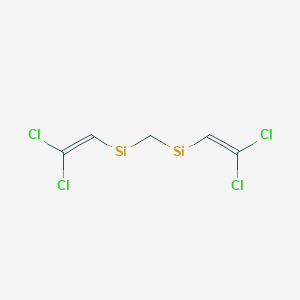
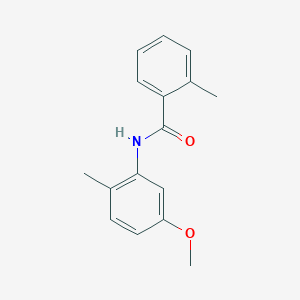

![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

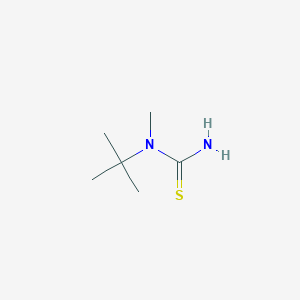

![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)

